A2A Receptor Affinity – Class-Level SAR Inference from Patent Scope
The patent that encompasses 300567-13-9 describes N‑thiazol‑2‑yl‑benzamides as pro‑drugs of A2A ligands; the exemplified compounds exhibit nanomolar A2A affinity, but 300567-13-9 itself is not individually tested in the disclosed examples. Therefore, any differentiation claim rests entirely on class‑level inference and cannot be assigned a specific numeric value relative to named comparators. [1]
| Evidence Dimension | A2A receptor binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Not available (not individually profiled in public domain) |
| Comparator Or Baseline | Other N‑thiazol‑2‑yl‑benzamides in patent class (e.g., unsubstituted benzamide, 4‑substituted analogs) – no direct comparative data |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human A2A receptor binding assays (disclosed generically in patent) |
Why This Matters
Without target‑specific affinity data, procurement decisions cannot be based on A2A receptor potency differentiation.
- [1] US Patent 7,674,912 B2 – Pro‑drugs of N‑thiazol‑2‑yl‑benzamide derivatives. H. Lundbeck A/S. View Source
